molecular formula C10H13BrClNO2 B13092819 Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B13092819
M. Wt: 294.57 g/mol
InChI Key: NTXQEFZVCUZEBT-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of propanoic acid and contains both amino and bromophenyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of 2-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
  • Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in variations in biological activity and chemical properties compared to its isomers .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11;/h3-6H,12H2,1-2H3;1H

InChI Key

NTXQEFZVCUZEBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)(C(=O)OC)N.Cl

Origin of Product

United States

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